9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
The compound 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic molecule featuring a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .
Scientific Research Applications
9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to similar compounds, 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibits unique structural features that enhance its binding affinity and specificity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
1158191-66-2 |
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Molecular Formula |
C17H11ClN8O |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-5-methyl-11-(1,2,4-triazol-4-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C17H11ClN8O/c1-10-21-17-22-13-6-7-25(24-8-19-20-9-24)16(27)14(13)15(26(17)23-10)11-2-4-12(18)5-3-11/h2-9H,1H3 |
InChI Key |
UQRICGZAYLVZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)N4C=NN=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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